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molecular formula C12H14BrNO B170039 6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 144583-92-6

6-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B170039
M. Wt: 268.15 g/mol
InChI Key: OOAOOSQZJDXRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855512B2

Procedure details

N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide (Intermediate 54, 6.42 g, 24 mmol) was heated to 130° C. and aluminum chloride (5 g, 37.4 mmol) was added in portions over 0.5 h. The reaction mixture was stirred for 1 hour at the same temperature and then cooled to room temperature. Ice was added cautiously to the solid, followed by ˜200 mL of iced water. The reaction mixture was then extracted with ether (×2) and dichloromethane (×1) and the combined organic phase was dried over anhydrous magnesium sulfate and evaporated in vacuo to yield a brown solid. The solid was treated with hexane-dichloromethane and filtered to afford 1.7 g of product. The mother liquor was evaporated and purified by flash column chromatography on silica gel (230-400 mesh) to afford 2.9 g of the title compound as a solid (total 72%).
Name
N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Intermediate 54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
hexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]([CH3:15])[C:9](=[O:14])[CH:10]=[C:11]([CH3:13])[CH3:12])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].O>CCCCCC.ClCCl>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][CH:7]=1)[N:8]([CH3:15])[C:9](=[O:14])[CH2:10][C:11]2([CH3:12])[CH3:13] |f:1.2.3.4,6.7|

Inputs

Step One
Name
N-(4-bromophenyl)-N-methyl-3-methyl-2-butenamide
Quantity
6.42 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(C(C=C(C)C)=O)C
Name
Intermediate 54
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)N(C(C=C(C)C)=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Four
Name
hexane dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ice was added cautiously to the solid
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ether (×2) and dichloromethane (×1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a brown solid
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C(CC(N(C2=CC1)C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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